An In-depth Technical Guide to L-Leucyl-glycine Ethyl Ester Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to L-Leucyl-glycine Ethyl Ester Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive overview of L-Leucyl-glycine ethyl ester hydrochloride, a dipeptide derivative of interest to researchers and professionals in drug development and biochemical sciences. We will delve into its fundamental properties, a detailed methodology for its synthesis, robust characterization techniques, and its potential applications, grounding our discussion in established chemical principles.
Core Molecular Attributes
L-Leucyl-glycine ethyl ester hydrochloride is a dipeptide composed of L-leucine and the ethyl ester of glycine, presented as its hydrochloride salt. This modification enhances its solubility in aqueous and some organic media, a desirable characteristic for many experimental and formulation contexts.
| Property | Value | Source/Calculation |
| Chemical Formula | C₁₀H₂₁ClN₂O₃ | Calculated |
| Molecular Weight | 252.74 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from precursors |
| Solubility | Expected to be soluble in water, ethanol, and methanol | Based on Glycine ethyl ester HCl[1][2] |
| Stereochemistry | (S)-configuration at the α-carbon of the leucine residue | By definition of L-Leucine |
Calculation of Molecular Formula and Weight:
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L-Leucine: C₆H₁₃NO₂
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Glycine ethyl ester: C₄H₉NO₂
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L-Leucyl-glycine ethyl ester (dipeptide): C₁₀H₂₀N₂O₃ (formed by condensation, with loss of H₂O)
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L-Leucyl-glycine ethyl ester HCl: C₁₀H₂₀N₂O₃ · HCl → C₁₀H₂₁ClN₂O₃
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Molecular Weight Calculation: (10 * 12.01) + (21 * 1.01) + (1 * 35.45) + (2 * 14.01) + (3 * 16.00) = 252.74 g/mol
Synthesis of L-Leucyl-glycine Ethyl Ester Hydrochloride: A Step-by-Step Protocol
The synthesis of this dipeptide ester hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of the amine group of L-leucine, activation of its carboxyl group, coupling with glycine ethyl ester, and subsequent deprotection and salt formation.
Caption: Synthetic workflow for L-Leucyl-glycine ethyl ester HCl.
Materials and Reagents
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L-Leucine
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃)
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Methoxyacetylene or other coupling agents (e.g., DCC, EDC/HOBt)
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Palladium on carbon (Pd/C, 10%)
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Anhydrous diethyl ether
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Ethyl acetate
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Hydrochloric acid (concentrated and as a solution in ether)
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Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol
Part A: Synthesis of N-Benzyloxycarbonyl-L-leucine (N-Cbz-L-Leucine)
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Dissolution: Dissolve L-leucine in a 2M sodium carbonate solution with cooling in an ice bath.
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Protection: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution, maintaining the temperature below 5°C. The pH should be kept alkaline by the concurrent addition of 4M sodium carbonate solution.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer with cold 2M HCl to precipitate the N-Cbz-L-leucine.
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Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Part B: Synthesis of N-Cbz-L-Leucyl-glycine Ethyl Ester
This protocol is adapted from a known method for similar peptide couplings.[6]
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Preparation of Glycine Ethyl Ester Free Base: Neutralize glycine ethyl ester hydrochloride with a suitable base (e.g., a cold potassium carbonate solution) and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
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Coupling Reaction: In a reaction vessel, dissolve N-Cbz-L-leucine and an equimolar amount of the prepared glycine ethyl ester in ethyl acetate.
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Activation and Coupling: Add methoxy acetylene (approximately 1.3 moles per mole of glycine ester) to the mixture. Heat the reaction under reflux at around 50°C for 3 hours, during which a homogenous solution should form.[6]
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Work-up: Cool the solution and dilute with diethyl ether. Wash the organic layer successively with a cold potassium carbonate solution, water, a cold 0.5 N hydrochloric acid solution, and finally with water again.[6]
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Isolation: Dry the organic solution over anhydrous sodium sulfate. Evaporate the solvent slowly to crystallize the protected dipeptide ester. Collect the crystals by filtration and wash with a small amount of cold diethyl ether.[6]
Part C: Deprotection and Formation of L-Leucyl-glycine Ethyl Ester Hydrochloride
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Hydrogenolysis: Dissolve the N-Cbz-L-Leucyl-glycine ethyl ester in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
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Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Salt Formation: To the filtrate, add a solution of anhydrous HCl in diethyl ether until the solution is acidic.
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Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, L-Leucyl-glycine ethyl ester hydrochloride.
Characterization and Quality Control
To ensure the identity and purity of the synthesized L-Leucyl-glycine ethyl ester hydrochloride, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the α-protons of leucine and glycine, the methylene and methine protons of the leucine side chain, and the amide and amine protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the α-carbons of both amino acid residues, and the carbons of the leucine and ethyl groups. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the cationic form of the dipeptide ester [M+H]⁺ at m/z 217.15. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ester and amide I band), and N-H bending (amide II band). |
| Melting Point | A sharp melting point range, indicative of high purity. |
Applications in Research and Drug Development
Dipeptides and their ester derivatives are valuable tools in various scientific domains due to their biocompatibility and tunable properties.
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Drug Delivery Systems: Dipeptide-based hydrogels are being explored for the controlled release of therapeutic agents. The self-assembly properties of certain dipeptides allow for the formation of nanostructures that can encapsulate drugs.
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Pharmaceutical Intermediates: As building blocks, these compounds are crucial in the synthesis of more complex peptide-based drugs and peptidomimetics.
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Biochemical Research: L-Leucyl-glycine ethyl ester HCl can be used in enzyme substrate studies, particularly for peptidases, and in the investigation of peptide transport mechanisms across biological membranes.
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Prodrug Development: The ethyl ester group can act as a labile promoiety, which can be cleaved in vivo by esterases to release the active dipeptide. This can improve the pharmacokinetic properties of a parent drug.
Safety and Handling
As with all laboratory chemicals, L-Leucyl-glycine ethyl ester hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. Based on the data for glycine ethyl ester hydrochloride, this compound may cause serious eye irritation.[7]
Conclusion
L-Leucyl-glycine ethyl ester hydrochloride is a valuable dipeptide derivative with significant potential in pharmaceutical and biochemical research. The synthetic route outlined in this guide, based on established peptide chemistry principles, provides a reliable method for its preparation. Thorough characterization is paramount to ensure the quality and reproducibility of experimental results obtained using this compound. Its utility as a building block and in the development of novel drug delivery systems underscores the importance of such tailored dipeptides in advancing scientific discovery.
References
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Loba Chemie Pvt. Ltd. (n.d.). GLYCINE ETHYL ESTER HYDROCHLORIDE. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97364, Leu-Gly. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723640, Glycine ethyl ester, hydrochloride. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved February 5, 2026, from [Link]
- Arens, J. F. (1957). Process for the synthesis of peptides. U.S. Patent No. 2,793,204. Washington, DC: U.S. Patent and Trademark Office.
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